Product packaging for 1-Azido-9-bromononane(Cat. No.:CAS No. 1262683-54-4)

1-Azido-9-bromononane

Cat. No.: B2813613
CAS No.: 1262683-54-4
M. Wt: 248.168
InChI Key: ZLFUNROJWANCCT-UHFFFAOYSA-N
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Description

Contextual Significance of α,ω-Difunctionalized Alkanes in Chemical Research

α,ω-Difunctionalized alkanes are linear hydrocarbon chains that possess functional groups at both of their terminal positions (alpha and omega). This unique structural arrangement makes them highly valuable building blocks in various fields of chemical research. The presence of two distinct reactive sites on the same molecule allows for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures.

These compounds serve as crucial monomers in polymerization reactions, leading to the formation of linear polymers with precisely defined structures and properties. For instance, the reaction of α,ω-diols and α,ω-dicarboxylic acids forms polyesters, while α,ω-diamines and α,ω-dicarboxylic acids produce polyamides. Furthermore, α,ω-difunctionalized alkanes are extensively used as cross-linking agents to create network polymers with enhanced mechanical and thermal properties. They can also act as linkers to connect different molecular fragments, a strategy widely employed in the design of pharmaceuticals, molecular probes, and materials for electronics. The ability to introduce different functionalities at each end of the alkane chain provides a powerful tool for creating molecules with tailored properties and functions.

The conversion of internal double bonds in unsaturated fatty acids into terminal functional groups is a significant area of research, as it provides a pathway to long-chain α,ω-difunctionalized compounds. uni-konstanz.de These reactions are attractive because they can utilize the entire length of the substrate's carbon chain. uni-konstanz.de

Historical Perspective of Azide (B81097) and Alkyl Bromide Chemistry in Synthesis

The chemistry of azides and alkyl bromides has a rich history, with each functional group playing a pivotal role in the advancement of organic synthesis.

Organic azides, characterized by the –N₃ functional group, were first discovered in the 19th century. Phenyl azide was first prepared by Peter Griess in 1864. wikipedia.orgmdpi.com Initially, their application was somewhat limited due to safety concerns regarding their stability. However, the development of reactions like the Staudinger ligation and the Curtius rearrangement highlighted their synthetic utility. wikipedia.org A significant breakthrough came with the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, provides a highly efficient and selective method for forming 1,2,3-triazoles. organic-chemistry.org This reaction's reliability and broad scope have led to an explosion in the use of organic azides in fields ranging from drug discovery and materials science to bioconjugation. researchgate.net

Alkyl bromides, a class of alkyl halides, have long been recognized as versatile intermediates in organic synthesis. fiveable.me Their utility stems from the carbon-bromine bond, which is susceptible to cleavage, allowing the bromine atom to act as a good leaving group in nucleophilic substitution reactions. This reactivity enables the facile introduction of a wide array of other functional groups. fiveable.me The preparation of alkyl bromides from alcohols using reagents like phosphorus tribromide (PBr₃) is a fundamental transformation in organic chemistry. fiveable.me Alkyl bromides participate in a variety of important reactions, including the formation of Grignard reagents, Williamson ether synthesis, and various coupling reactions, making them indispensable tools for constructing complex organic molecules. fiveable.mechemistrytalk.org

Strategic Importance of 1-Azido-9-bromononane as a Bifunctional Building Block

This compound (C₉H₁₈BrN₃) is a prime example of an α,ω-difunctionalized alkane that combines the unique reactivities of both an azide and an alkyl bromide. cymitquimica.comnih.gov This heterobifunctional linker possesses two distinct reactive ends, allowing for sequential and selective chemical modifications.

The azide group can participate in highly specific reactions such as the aforementioned CuAAC click reaction and the Staudinger ligation. wikipedia.org These reactions are known for their high yields and tolerance of a wide range of other functional groups, making them ideal for complex molecular assembly. organic-chemistry.orgresearchgate.net For example, the azide end can be used to attach the molecule to a substrate or another molecule containing an alkyne group.

Simultaneously, the bromo group at the other end of the nonane (B91170) chain serves as a versatile handle for traditional nucleophilic substitution reactions. fiveable.me This allows for the introduction of a second, different functional group. For instance, it can be used to link the molecule to a surface or another molecular entity through the formation of an ether, ester, or carbon-carbon bond.

The nine-carbon chain provides a flexible spacer, which is often desirable in applications such as drug delivery, surface modification, and the construction of multivalent ligands. For example, in one study, this compound was used in the N-alkylation of an acetamido azepane derivative. sfu.ca The strategic combination of a "clickable" azide and a versatile alkyl bromide within the same molecule makes this compound a powerful tool for the rational design and synthesis of complex, functional molecules.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈BrN₃ cymitquimica.comnih.gov
Molecular Weight 248.1633 g/mol cymitquimica.com
Appearance Colorless to yellow oil vwr.comrsc.org
CAS Number 1262683-54-4 cymitquimica.com

Synthesis of this compound

A common synthetic route to this compound involves the treatment of 9-bromo-1-nonanol (B138564) with triphenylphosphine (B44618) (PPh₃), diisopropylazodicarboxylate (B7806520) (DIAD), and diphenylphosphorylazide (DPPA) in tetrahydrofuran (B95107) (THF). rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18BrN3 B2813613 1-Azido-9-bromononane CAS No. 1262683-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-9-bromononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN3/c10-8-6-4-2-1-3-5-7-9-12-13-11/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFUNROJWANCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=[N+]=[N-])CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Azido 9 Bromononane

Reactivity of the Terminal Azide (B81097) Group

The azide functional group is known for its unique reactivity, participating in a range of transformations. Key among these are 1,3-dipolar cycloadditions and reduction to the corresponding amine.

1,3-Dipolar Cycloaddition Reactions

Organic azides, acting as 1,3-dipoles, can react with dipolarophiles like alkynes to form five-membered heterocyclic rings. This transformation is a cornerstone of modern synthetic chemistry.

A significant advancement in the Huisgen 1,3-dipolar cycloaddition is the use of a copper(I) catalyst. This reaction, often called "click chemistry," joins an azide, such as the one in 1-azido-9-bromononane, with a terminal alkyne to form a 1,2,3-triazole. wikipedia.org The copper(I)-catalyzed variant is noted for its high efficiency, mild reaction conditions, and remarkable regioselectivity. nih.gov The reaction is robust and can tolerate a wide variety of functional groups and solvents. acs.org

A defining feature of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its exceptional regioselectivity. The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. acs.org This is in stark contrast to the uncatalyzed thermal reaction, which produces a mixture of both 1,4- and 1,5-disubstituted products. nih.govrsc.orgresearchgate.net The high degree of regiocontrol in CuAAC is attributed to the copper-acetylide intermediate which directs the cycloaddition pathway. rsc.org

The scope of the CuAAC is broad, with primary, secondary, and tertiary alkyl azides reacting efficiently with a wide array of terminal alkynes. nih.gov As a primary alkyl azide, this compound is an ideal substrate for this transformation, capable of reacting with various alkynes to selectively form 1,4-disubstituted triazoles while preserving the terminal bromo functionality for subsequent reactions.

The active catalyst in CuAAC is the copper(I) ion. While Cu(I) salts can be used directly, the most common and convenient method involves the in situ reduction of a copper(II) salt. wikipedia.orgjenabioscience.com This is typically achieved by using a copper(II) sulfate (B86663) (CuSO₄) precursor in the presence of a reducing agent, with sodium ascorbate (B8700270) being the most widely used. nih.govjenabioscience.com This system is advantageous as it prevents the accumulation of oxygen, which can oxidize the active Cu(I) catalyst to inactive Cu(II). wikipedia.org

The reaction is compatible with a variety of solvents. Polar solvents are often employed to ensure the solubility of the catalyst components and reactants. Solvents such as water, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and mixtures like t-BuOH/H₂O are commonly used. acs.orgnih.gov The use of DMSO is particularly effective for substrates that may have limited solubility in purely aqueous systems and has been shown to be compatible with many ligand-accelerated CuAAC reactions. nih.govnih.govresearchgate.net

Catalyst ComponentRoleCommon Examples
Copper(II) Salt (Precursor)Source of copper ionsCopper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Reducing AgentReduces Cu(II) to the active Cu(I) stateSodium Ascorbate
SolventSolubilizes reactants and catalyst componentsWater (H₂O), Dimethyl Sulfoxide (DMSO), t-Butanol/H₂O

In the absence of a metal catalyst, the reaction between an azide and an alkyne can proceed as a thermal 1,3-dipolar cycloaddition, first extensively studied by Huisgen. wikipedia.org This reaction, however, has significant drawbacks compared to its catalyzed counterpart. It generally requires elevated temperatures and is significantly slower. wikipedia.org

Crucially, the thermal cycloaddition lacks regioselectivity, typically yielding a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. wikipedia.orgnih.gov Computational studies have shown that the activation energies for the formation of both regioisomers are very similar in the uncatalyzed reaction, leading to the lack of selectivity. rsc.orgresearchgate.net For synthetic applications where a single, defined product is required, the thermal approach is therefore less desirable than the highly regioselective CuAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reduction of the Azide Group to Amines

The azide group in this compound can be considered a masked primary amine. A common and synthetically valuable transformation is the reduction of the azide to the corresponding primary amine, in this case, 9-bromononan-1-amine. This conversion is highly efficient and can be accomplished using a variety of reducing agents under mild conditions. masterorganicchemistry.com

Several methods are available for the reduction of alkyl azides. Catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a clean and effective method. masterorganicchemistry.com Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which readily reduces alkyl azides to primary amines. quora.comlibretexts.org Other reagent systems, such as those employing sodium borohydride (B1222165) (NaBH₄) or a combination of a Lewis acid like cerium(III) chloride with sodium iodide (CeCl₃·7H₂O/NaI), have also been successfully used for this transformation. quora.comresearchgate.net This reduction is a key step for converting the azide functionality into a versatile primary amine, which can then undergo a wide range of subsequent chemical modifications.

Reducing Agent/SystemTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvents (e.g., THF, Et₂O)
Catalytic Hydrogenation (H₂/Pd-C)H₂ gas, Palladium on Carbon catalyst, various solvents
Sodium Borohydride (NaBH₄)Protic solvents (e.g., alcohols)
Cerium(III) Chloride / Sodium Iodide (CeCl₃·7H₂O/NaI)Refluxing acetonitrile
Catalytic Hydrogenation Methods (e.g., Pd)

Catalytic hydrogenation is a widely employed method for the reduction of azides due to its efficiency and clean reaction profile. The process typically involves reacting the azide with hydrogen gas in the presence of a metal catalyst. Palladium (Pd), often supported on carbon (Pd/C), is a highly effective catalyst for this transformation. researchgate.netmdpi.com A broad range of aromatic and aliphatic azides can be smoothly reduced to their corresponding amines in excellent yields using a small amount of a palladium catalyst. researchgate.net

For this compound, this method offers a pathway to 9-bromononan-1-amine. The reaction is valued for its chemoselectivity, as the azide group can often be reduced without affecting other functional groups, such as the bromine atom present in the molecule. researchgate.net The general transformation is depicted below:

N₃(CH₂)₉Br + H₂ --(Pd/C)--> H₂N(CH₂)₉Br + N₂

The primary byproduct of this reaction is nitrogen gas, which simplifies the purification of the desired amine. The reaction can proceed smoothly under atmospheric pressure of hydrogen. researchgate.net

Reactant Reagents Product Key Features
This compoundH₂, Palladium on Carbon (Pd/C)9-Bromononan-1-amineHigh yield, clean reaction, chemoselective.
Reductive Agents (e.g., Zinc Powder and Acetic Acid)

An alternative to catalytic hydrogenation for the reduction of azides is the use of chemical reducing agents. A combination of zinc powder and acetic acid provides a mild and selective system for this purpose. youtube.comresearchgate.net In this reaction, zinc metal acts as the electron donor, while acetic acid serves as the proton source. youtube.comvedantu.com This reagent combination is known to be a versatile and chemoselective system for the reduction of various aryl carbonyls, highlighting its controlled reactivity. researchgate.netresearchgate.net

When this compound is treated with zinc powder in acetic acid, the azide group is reduced to a primary amine, yielding 9-bromononan-1-amine. This method is particularly advantageous when other functional groups in the molecule might be sensitive to the conditions of catalytic hydrogenation. The reaction proceeds as follows:

N₃(CH₂)₉Br + Zn/CH₃COOH → H₂N(CH₂)₉Br

The use of zinc in acetic acid is considered a convenient method that proceeds under mild experimental conditions. researchgate.net

Reactant Reagents Product Key Features
This compoundZinc Powder, Acetic Acid9-Bromononan-1-amineMild conditions, alternative to hydrogenation.

Oxidation of the Azide Group to Nitro Compounds

The oxidation of an azide to a nitro group is a synthetically valuable transformation that introduces a versatile functional group. This conversion requires potent oxidizing agents capable of transferring an oxygen atom to the azide moiety.

Electrophilic Oxygen Transfer Reactions (e.g., HOF·CH₃CN)

The hypofluorous acid-acetonitrile complex (HOF·CH₃CN) is an exceptionally efficient oxygen transfer agent for the oxidation of azides to nitro compounds. researchgate.netnih.gov This reagent is unique in its ability to carry out this transformation, often in very short reaction times and with excellent yields. acs.orgtau.ac.il The reaction of various azides with HOF·CH₃CN produces the corresponding nitro derivatives, and functional groups such as halides are tolerated under the reaction conditions. researchgate.netnih.gov

In the case of this compound, treatment with HOF·CH₃CN would result in the formation of 1-bromo-9-nitrononane. The reaction is typically rapid, often completing within seconds at or below room temperature. acs.orgresearchgate.net

N₃(CH₂)₉Br + HOF·CH₃CN → O₂N(CH₂)₉Br + N₂ + HF

The reaction is characterized by its high efficiency and the inertness of other functional groups, such as esters and aromatic rings, to the brief reaction time. acs.org

Reactant Reagent Product Key Features
This compoundHOF·CH₃CN1-Bromo-9-nitrononaneRapid reaction, high yield, tolerance of other functional groups. researchgate.netnih.gov
Mechanistic Insights into Azide Oxidation

The mechanism of azide oxidation by HOF·CH₃CN is proposed to be a two-step process. acs.orgresearchgate.net The first and rate-limiting step involves the electrophilic attack of the oxygen atom from the HOF·CH₃CN complex on the electron-rich terminal nitrogen of the azide group. acs.orgresearchgate.net This initial attack leads to the formation of a nitroso compound with the concomitant release of nitrogen gas and hydrogen fluoride (B91410). acs.orgresearchgate.net

The resulting nitroso intermediate is then rapidly oxidized by a second molecule of HOF·CH₃CN to yield the final nitro compound. acs.orgresearchgate.net This mechanistic pathway is supported by the observation that the reaction is faster for electron-rich azides. acs.org

R-N₃ + HOF·CH₃CN → [R-N=N-N(OH)F] → R-N=O + N₂ + HF R-N=O + HOF·CH₃CN → R-NO₂ + HF

Nucleophilic Reactivity of the Azide Moiety

The azide group, typically known for its participation in cycloaddition reactions or as a precursor to amines and nitrenes, can also function as a nucleophile. nih.gov The terminal nitrogen atom of the azide can attack electrophilic centers to form new chemical bonds. nih.gov

A classic example of the nucleophilic character of azides is their reaction with various electrophilic species. nih.gov For instance, the azide ion is a good nucleophile in substitution reactions with alkyl halides. kau.edu.sa In the context of this compound itself, the azide group has already been installed via a nucleophilic substitution reaction. However, this inherent nucleophilicity allows the azide group to participate in further reactions.

While specific examples detailing the nucleophilic attack of the azide in this compound are not prevalent in the provided search results, the general principle of azide nucleophilicity is a cornerstone of its chemistry. nih.govkau.edu.sa

Reactions with Iminium Species for Nitrogen Heterocycle Formation

Organic azides are versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov They can react with various partners, including iminium species, to construct complex ring systems. The reaction between an azide and an iminium ion can proceed through different pathways, often involving cycloaddition or related processes, to generate heterocyclic structures.

For example, the reaction of azides with nitriles, which can be activated to form species akin to iminium ions, is a known route to tetrazoles. nih.gov The mechanism involves the activation of the nitrile by a catalyst, facilitating the cycloaddition with the azide. nih.gov While a direct reaction of this compound with a pre-formed iminium species is not explicitly detailed in the search results, the known reactivity patterns of azides suggest this as a plausible transformation for the synthesis of functionalized nitrogen heterocycles. nih.govnih.gov

Reactant Class 1 Reactant Class 2 Product Class Reaction Type
Alkyl AzideIminium Species/NitrileNitrogen Heterocycle (e.g., Tetrazole)Cycloaddition

: Reactivity of the Terminal Bromo Group

The chemical behavior of this compound is largely dictated by its bifunctional nature, possessing two distinct reactive sites at opposite ends of a nine-carbon aliphatic chain: a terminal azide group and a terminal bromo group. This structure allows for selective transformations, with the reactivity of the bromo group being of particular importance in synthetic chemistry. The primary alkyl bromide functionality is susceptible to a range of reactions, most notably nucleophilic substitution and the formation of organometallic reagents.

Nucleophilic Substitution Reactions (Sₙ2 Pathways)

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. chemguide.co.uk In an Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide ion, which serves as a good leaving group. uky.edu This process occurs in a single, concerted step with an inversion of stereochemical configuration if the carbon were chiral. libretexts.org

The electrophilic nature of the terminal carbon atom bonded to the bromine makes this compound an effective alkylating agent for various nucleophiles, particularly nitrogen-containing heterocycles like azepanes and purines.

N-alkylation of Azepanes: Azepane, a seven-membered saturated heterocycle, contains a secondary amine that is nucleophilic. This nitrogen can attack the terminal electrophilic carbon of this compound, displacing the bromide and forming a new carbon-nitrogen bond. The reaction results in an N-alkylated azepane derivative, tethering the nine-carbon azido-alkane chain to the heterocyclic ring. This Sₙ2 reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed as a byproduct.

N-alkylation of Purines: Purines are ambident nucleophiles, containing multiple nitrogen atoms that can potentially be alkylated. ub.edu The alkylation of purines with alkyl halides like this compound typically leads to a mixture of N7 and N9-alkylated products, with the N9 isomer often being the major product due to thermodynamic stability. ub.edunih.govresearchgate.net The regioselectivity of the reaction can be influenced by factors such as the solvent, the base used, and the nature of substituents on the purine (B94841) ring. ub.edunih.gov For instance, treatment of a purine derivative with this compound in the presence of a base like sodium hydride in DMF would be expected to yield a mixture of the corresponding N7 and N9-(9-azidononyl)purines. nih.gov

Table 1: Representative Data on N-Alkylation of Purines with Alkyl Halides
Purine SubstrateAlkylating AgentReaction ConditionsMajor ProductMinor ProductReference
6-ChloropurineIsopropyl bromideTetrabutylammonium hydroxide, MicrowaveN9-isopropylpurineNot specified ub.edu
6-ChloroguanineCyclohexylmethyl bromideK₂CO₃, DMFN9-cyclohexylmethylN7-cyclohexylmethyl mdpi.com
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaH, DMFN9-ethyl derivative (exclusive)None nih.gov

In nucleophilic substitution reactions, the nature of the leaving group is a critical factor in determining the reaction rate. The reactivity of alkyl halides in Sₙ2 reactions follows the order I > Br > Cl > F. libretexts.org This trend is directly related to the strength of the carbon-halogen bond and the stability of the resulting halide anion.

A comparative study between this compound and its fluorinated analog, 1-Azido-9-fluorononane, would demonstrate a significant difference in reactivity. The bromide ion is a considerably better leaving group than the fluoride ion. This is because the C-Br bond is weaker than the C-F bond, and the larger, more polarizable bromide ion is more stable in solution after it has been displaced. Consequently, this compound would undergo nucleophilic substitution reactions at a much faster rate than 1-Azido-9-fluorononane under identical conditions. Alkyl fluorides are generally so unreactive that they are rarely used in Sₙ2 reactions. libretexts.orglibretexts.org

Table 2: Comparison of Properties for Bromo and Fluoro Leaving Groups
PropertyThis compound1-Azido-9-fluorononane (Hypothetical)
C-X Bond Strength (kJ/mol)~285~452
Leaving Group AbilityGoodVery Poor
Relative Rate of Sₙ2 ReactionHighExtremely Low
Primary Reaction PathwaySₙ2 SubstitutionLargely unreactive

Organometallic Reagent Formation (Implicit)

The terminal bromo group in this compound implicitly allows for the formation of organometallic reagents. These reactions invert the polarity of the terminal carbon atom from electrophilic to nucleophilic, a transformation known as "umpolung". libretexts.org

Grignard Reagent Formation: Alkyl bromides react with magnesium metal in an aprotic ether solvent (like diethyl ether or THF) to form alkyl magnesium halides, commonly known as Grignard reagents. libretexts.orgyoutube.com The reaction involves the insertion of magnesium into the carbon-bromine bond. youtube.com

Organolithium Reagent Formation: Similarly, reacting an alkyl bromide with two equivalents of lithium metal in a non-polar solvent like pentane (B18724) or hexane (B92381) results in the formation of an organolithium reagent. libretexts.orgmasterorganicchemistry.com

However, the presence of the azide group at the other end of the this compound molecule introduces a significant complication. Organometallic reagents are not only strong nucleophiles but also powerful bases. libretexts.org The azide functional group, while generally stable, can potentially react with such highly reactive reagents. This incompatibility could lead to side reactions, polymerization, or decomposition, making the successful formation and isolation of the corresponding Grignard or organolithium reagent from this compound challenging without careful selection of reaction conditions and potentially the use of protecting groups.

Table 3: General Reactions for Organometallic Reagent Formation
Reagent TypeGeneral ReactionRequired MetalTypical Solvent
Grignard ReagentR-Br + Mg → R-MgBrMagnesium (Mg)Diethyl ether, THF
Organolithium ReagentR-Br + 2Li → R-Li + LiBrLithium (Li)Pentane, Hexane

Applications of 1 Azido 9 Bromononane in Advanced Organic Synthesis

Synthesis of Complex Molecular Architectures via Click Chemistry

The strategic application of 1-azido-9-bromononane is prominent in the modular construction of intricate molecular architectures. The nine-carbon aliphatic chain provides a flexible and sufficiently long spacer, which is often crucial for mitigating steric hindrance and allowing different parts of a complex molecule to interact effectively with biological targets.

Multivalency, the simultaneous presentation of multiple copies of a ligand, is a key principle in biological recognition. It can lead to a dramatic enhancement in binding affinity and selectivity compared to monovalent interactions. This compound is an ideal tool for constructing such multivalent systems.

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, and they are potent inhibitors of glycosidases and glycosyltransferases. umontpellier.fr The construction of multivalent iminosugar clusters has been shown to significantly enhance their inhibitory activity. mdpi.comnih.gov

The synthesis of these clusters can be efficiently achieved using linkers like this compound. In a typical strategy, the bromine atom is first used to alkylate a core molecule, which can be a cyclodextrin, calixarene (B151959), or another scaffold with multiple reactive sites. In a separate step, the nitrogen atom of an iminosugar is alkylated using a reagent that introduces a terminal alkyne. The final step involves the CuAAC reaction between the azide-functionalized core and the alkyne-functionalized iminosugars. The this compound linker connects the iminosugar units to the central scaffold, creating a multivalent display. Research using similar linkers, such as 1-azido-6-bromohexane, has demonstrated the viability of this approach for creating potent multivalent inhibitors of enzymes like Jack bean α-mannosidase. mdpi.com The longer nonane (B91170) chain of this compound provides greater flexibility and reach for the iminosugar units to engage with multiple binding sites on a target enzyme.

StepReactant 1Reactant 2Key ReactionProduct Functionality
1 IminosugarAlkyne-containing electrophileN-AlkylationAlkyne-functionalized iminosugar
2 Central Scaffold (e.g., calixarene)This compoundNucleophilic SubstitutionAzide-functionalized scaffold
3 Product of Step 1Product of Step 2CuAAC (Click Chemistry)Multivalent iminosugar cluster

Glycoclusters are molecules that present multiple copies of a carbohydrate ligand and are invaluable tools for studying the biological roles of carbohydrates in processes like cell recognition, adhesion, and signaling. researchgate.netnih.gov The synthesis of these complex structures often relies on click chemistry for the final conjugation step due to its high efficiency and biocompatibility. springernature.com

This compound serves as a heterobifunctional spacer to connect carbohydrate units to a central core. The synthetic approach is modular:

Functionalization of the Carbohydrate: A carbohydrate is modified to contain a terminal alkyne group.

Functionalization of the Core: A multivalent core molecule is reacted with this compound, using the bromo- end to attach multiple azide-terminated linkers to the core.

Click Conjugation: The alkyne-modified carbohydrates are then "clicked" onto the azide-functionalized core using CuAAC.

This methodology allows for the creation of well-defined glycoclusters with precise control over the number and spacing of the sugar units, which is critical for optimizing interactions with specific carbohydrate-binding proteins (lectins). researchgate.net

Beyond creating multivalent systems, this compound is used to introduce new functionalities to existing biologically active scaffolds, thereby modifying their properties or enabling further derivatization.

Purine (B94841) and 7-deazapurine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities. nih.gov The alkylation of the N(9) position of the purine ring is a common strategy to modulate these activities. ub.eduresearchgate.net However, alkylation can often lead to a mixture of N(9) and N(7) isomers. mdpi.comnih.gov

This compound is a highly suitable reagent for the regioselective N(9) alkylation of purine precursors. The bromo- end of the molecule reacts with the purine nitrogen, typically under basic conditions, to attach the azidononyl chain preferentially at the N(9) position. The azide (B81097) group at the distal end of the chain is then available for a subsequent CuAAC reaction with various terminal alkynes. This two-step sequence efficiently yields N(9)-alkyl-6-triazolylpurines, which have been investigated as fluorescent probes and for other biological applications. The use of a single bifunctional reagent streamlines the synthesis of these decorated purine scaffolds.

StepSubstrateReagentReaction TypeIntermediate/Product
1 6-ChloropurineThis compoundN(9)-Alkylation9-(9-Azidononyl)-6-chloropurine
2 9-(9-Azidononyl)-6-chloropurineTerminal Alkyne (R-C≡CH)CuAAC (Click Chemistry)9-(9-(1-R-1,2,3-triazol-4-yl)nonyl)-6-chloropurine
3 Product of Step 2Amine (e.g., Pyrrolidine)Nucleophilic Aromatic SubstitutionN(9)-Alkyl-2-amino-6-triazolylpurine derivative

The covalent modification of biomolecules like peptides and carbohydrates is essential for developing probes, diagnostics, and therapeutics. Heterobifunctional linkers are key to this process, enabling the connection of different molecular entities. nih.govnih.gov

This compound can be used to install an azide handle onto peptides and carbohydrates.

Peptide Modification: The bromo- end can alkylate nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amino group of lysine. This attaches the azidononyl linker to a specific site on the peptide. nih.gov

Carbohydrate Modification: A hydroxyl group on a carbohydrate can be deprotonated and reacted with the bromo- end of the linker to form an ether linkage, thereby attaching the azide-terminated spacer. springernature.com

Once the azide group is installed, it serves as a versatile chemical handle for subsequent modification via click chemistry. This allows for the attachment of a wide range of functionalities, including fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or other bioactive molecules to create novel conjugates. springernature.comresearchgate.net

Functionalization of Biologically Relevant Scaffolds

Role as a Cross-Linking Agent Precursor

This compound is a heterobifunctional chemical linker that serves as a versatile precursor in the synthesis of cross-linking agents. Its utility stems from the presence of two distinct reactive functional groups: a terminal azide (-N₃) and a terminal bromide (-Br). This dual functionality allows for sequential and specific chemical modifications, enabling the integration of the nonane chain into polymeric structures as a cross-linkable segment. The nine-carbon aliphatic chain provides flexibility and spacing between polymer backbones, a crucial factor in determining the physical properties of the resulting cross-linked material.

Preparation of Cross-linkable Monomers and Side-Chains

The differential reactivity of the azide and bromide groups in this compound is exploited in the rational design of custom monomers and functional polymer side-chains. These components can be incorporated into polymers, which are later subjected to cross-linking reactions.

A primary application involves attaching the this compound moiety to a core molecule or polymer backbone to introduce a pendant azido (B1232118) group. This strategy was demonstrated in the synthesis of octaalkylthio-substituted tetraazaporphyrins, where this compound was used to introduce terminal azide functionalities. These azide-terminated side-chains then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, forming stable triazole linkages that cross-link the tetraazaporphyrin units into a robust, insoluble polymeric network. This method is effective for creating structurally stable materials from self-organizing molecules.

Furthermore, this compound can be converted into a polymerizable monomer. For instance, the bromide end can undergo a nucleophilic substitution reaction with a molecule containing a polymerizable functional group, such as a methacrylate. The resulting molecule would be a monomer bearing a terminal azide, ready for incorporation into a polymer chain via conventional polymerization techniques. The pendant azide groups on the resulting polymer are then available for subsequent cross-linking.

Table 1: Examples of Intermediates Derived from this compound for Cross-linking Applications

Starting MaterialReagent(s)Resulting IntermediateApplication
Tetraazaporphyrin Precursor1. This compound 2. Mg templated cyclotetramerizationAzide-functionalized TetraazaporphyrinCross-linking of discotic dyes
This compoundPotassium Methacrylate9-Azidononyl MethacrylateCross-linkable Monomer for Radical Polymerization
Poly(glycidyl methacrylate)This compoundAzide-grafted CopolymerPost-polymerization Cross-linking

Orthogonal Functionalization Strategies in Polymer Synthesis

Orthogonal functionalization refers to the ability to perform multiple, independent chemical reactions on a single molecule without interference between the reactive groups. This compound is an ideal tool for such strategies in polymer science due to the distinct chemical reactivities of the azide and bromide termini. researchgate.netmdpi.com

The azide group is prized for its participation in bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comnih.gov These "click" reactions are highly specific, efficient, and proceed under mild conditions, making them perfect for a late-stage modification or cross-linking step without affecting other functional groups. nih.gov

Conversely, the alkyl bromide functionality is a workhorse of traditional organic synthesis. nih.gov It readily participates in nucleophilic substitution (Sₙ2) reactions, allowing for its conversion into a wide array of other functional groups such as thiols, ethers, or esters. semanticscholar.org Crucially, it can also be used to form an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the growth of a polymer chain directly from the bromide end.

This orthogonality allows for a two-directional or sequential approach to polymer synthesis. For example, the bromide end of this compound can be used to initiate the polymerization of a monomer, resulting in a polymer chain with a terminal azide group. This azide-terminated polymer can then be "clicked" onto another polymer chain or a functional surface that has been modified with an alkyne group. This strategy is central to the synthesis of well-defined block copolymers, graft polymers, and surface-modified materials.

Precursor for Advanced Reagents and Intermediates

Beyond its role in polymer chemistry, this compound serves as a valuable starting material for the synthesis of more complex bifunctional reagents and chemical intermediates. The ability to selectively transform either the azide or the bromide group allows for the creation of novel molecules with tailored functionalities for multi-step organic synthesis.

One common transformation involves the reaction of the alkyl bromide with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. unive.ityoutube.com This reaction proceeds via a clean Sₙ2 mechanism and is typically high-yielding. youtube.comgoogle.com The resulting 9-azidononyl-triphenylphosphonium bromide is a bifunctional reagent containing both an azide and a phosphonium salt. The phosphonium salt is a precursor to a Wittig reagent, used for converting aldehydes and ketones into alkenes, while the azide remains available for subsequent click chemistry or reduction to an amine.

Another key transformation is the reduction of the azide group to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation or a Staudinger reaction followed by hydrolysis. This conversion yields 9-bromononylamine, a useful intermediate for synthesizing polyamides or for introducing a primary amine handle onto a substrate via reaction at the bromide.

By combining these transformations, this compound acts as a linchpin for producing a variety of heterobifunctional molecules. These advanced reagents are instrumental in fields such as drug discovery, bioconjugation, and materials science, where precise control over molecular architecture is paramount.

Table 2: Selected Transformations of this compound

Functional Group TargetedReagent(s)ProductProduct Class
BromideTriphenylphosphine (PPh₃)(9-Azidononyl)triphenylphosphonium bromideAzido-Phosphonium Salt
Azide1. Triphenylphosphine (PPh₃) 2. H₂O (Staudinger Reduction)9-Amino-1-bromononaneAmino-Halide
BromideSodium Cyanide (NaCN)10-AzidodecanenitrileAzido-Nitrile
AzidePropargyl Alcohol, Cu(I) catalyst1-(9-Bromononyl)-4-(hydroxymethyl)-1H-1,2,3-triazoleBromo-Triazole Alcohol

Role in Materials Science and Polymer Chemistry Research

Polymer Functionalization and Grafting Techniques

The dual reactivity of 1-Azido-9-bromononane is particularly advantageous in the synthesis and modification of polymeric materials. The bromide allows for attachment to polymer backbones or surfaces through nucleophilic substitution or as an initiator for certain types of polymerization. Subsequently, the azide (B81097) group provides a reactive handle for further modification, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org

Synthesis of Functionalized Core Cross-linked Star (CCS) Polymers

Core cross-linked star (CCS) polymers are complex macromolecules consisting of a central, cross-linked core from which multiple linear polymer arms radiate. The synthesis of these structures can be approached through various methods, including "arm-first" and "core-first" strategies. nih.govnih.govresearchgate.net In these syntheses, bifunctional linkers are essential for creating the cross-linked core or for introducing specific functionalities.

A compound like this compound can be employed in the "arm-first" approach. First, linear polymer arms are synthesized with a reactive group at one end. The bromide end of this compound can be converted into an initiating site for a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), to grow these arms. Alternatively, the bromide can react with a pre-formed polymer chain end to attach the azido-nonyl group. These functionalized arms are then reacted with a cross-linking agent to form the core, leaving the azide groups at the periphery of the star polymer for subsequent "click" reactions. nih.gov This allows for the attachment of various molecules, such as fluorescent dyes, bioactive peptides, or other polymer chains, to the surface of the CCS polymer.

Synthesis StageRole of this compound MoietySubsequent Reaction
Arm Functionalization Serves as a precursor to an initiator or attaches to a pre-formed polymer arm via the bromide group.Polymerization of monomers to form linear arms.
Core Formation The functionalized arms are cross-linked, leaving the azide terminus exposed on the star polymer periphery.Reaction with a di- or multifunctional cross-linker.
Star Functionalization The terminal azide group is available for post-synthesis modification.Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules. nih.gov

Modification of Poly(glycolide) Polymers

Poly(glycolide) (PGA) and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used biodegradable polyesters in biomedical applications. nih.gov However, their inherent surface properties are often not ideal for specific biological interactions. Surface modification is employed to introduce functional groups that can improve biocompatibility or attach therapeutic agents. researchgate.net

This compound can serve as a two-step linker to functionalize the surface of PGA or PLGA materials. The polymer surface can first be treated to introduce reactive sites, such as hydroxyl groups, through controlled hydrolysis. The bromide end of 1-Azido-9-bromonane can then react with these surface hydroxyls to covalently tether the azido-nonyl chain. This process results in a surface decorated with azide functionalities, which are stable yet highly reactive under specific "click" chemistry conditions. biorxiv.org These azide groups can then be used to immobilize proteins, peptides, or drugs that have been modified with a corresponding alkyne group, enabling the creation of advanced drug delivery systems or tissue engineering scaffolds.

Preparation of Functionalized Graphene Oxide Materials

Graphene oxide (GO) is a derivative of graphene that bears various oxygen-containing functional groups, such as hydroxyls, epoxides, and carboxylic acids. rsc.org These groups make GO dispersible in water and provide reactive sites for covalent functionalization.

The functionalization of GO with this compound can proceed via reactions with these oxygenated groups. For instance, the bromide can react with hydroxyl groups or participate in the ring-opening of epoxide groups on the GO surface. This attaches the long alkyl azide chain to the GO sheet. Research has shown that GO can be effectively functionalized with azide groups through the substitution of organosulfate groups present on the GO surface with sodium azide. researchgate.netrsc.org By using this compound, a flexible nine-carbon spacer is introduced, which can improve the accessibility of the terminal azide group for subsequent reactions. The resulting azide-functionalized GO can be used as a platform for attaching a wide range of molecules via CuAAC, including polymers, catalysts, and sensors, thereby expanding its applications in electronics and materials science. nih.govnih.gov

Design of Self-Organizing Materials

Self-organizing materials spontaneously form ordered structures due to specific, non-covalent interactions between their constituent molecules. A key challenge is that these structures can be sensitive to external factors like temperature or mechanical stress. rsc.orgresearchgate.net this compound can be incorporated into the molecular design to both facilitate self-assembly and provide a mechanism for permanently stabilizing the resulting structures.

Cross-linking of Discotic Tetraazaporphyrin Dyes

Discotic (disc-shaped) molecules like tetraazaporphyrins can self-assemble into columnar structures, which are of interest for their conductive properties. rsc.org To enhance the stability of these assemblies, covalent cross-linking can be introduced. researchgate.net

In this context, this compound is an ideal precursor for synthesizing the necessary functionalized side chains. The compound would first be used to create an azide-terminated thioalkane or similar chain. This functionalized chain is then attached to the periphery of the tetraazaporphyrin core. rsc.org These azide-functionalized porphyrin molecules are then mixed with corresponding porphyrins functionalized with terminal alkyne groups. Upon heating or catalysis, the azide and alkyne groups react via a 1,3-dipolar cycloaddition ("click" reaction) to form stable triazole bridges between the porphyrin units. nih.govrsc.org This process effectively cross-links the molecules within their self-assembled structure, creating a robust, insoluble material that retains its ordered arrangement at much higher temperatures. rsc.org

Formation and Stabilization of Columnar Mesophases

The formation of ordered liquid crystalline phases, such as columnar mesophases, is highly dependent on the molecular structure of the constituent molecules. The peripheral alkyl chains on discotic molecules play a crucial role in mediating the intermolecular interactions that drive the formation of columns. dntb.gov.ua

When incorporated into the side chains of a discotic molecule, the nine-carbon chain of this compound contributes to the necessary van der Waals forces and provides the appropriate spacing to promote the stacking of the molecular cores into columns. Studies on similar systems have shown that azide-substituted discotic molecules with flexible alkyl spacers can exhibit stable columnar mesophases over a significant temperature range. nih.govrsc.org

Furthermore, the presence of the terminal azide group provides a powerful tool for stabilizing these delicate structures. After the columnar mesophase has formed through self-assembly, a cross-linking reaction can be triggered. For a mixture of azide- and alkyne-terminated molecules, this can be achieved thermally at moderate temperatures (e.g., 65 °C). rsc.orgresearchgate.net The resulting covalent bonds lock the columnar structure in place, rendering the mesophase insoluble and thermally stable to temperatures exceeding 200 °C. rsc.org This demonstrates a powerful strategy where the alkyl chain helps form the desired structure, and the terminal azide group serves to permanently stabilize it.

FeatureContribution of this compound MoietyResearch Finding
Mesophase Formation The nine-carbon alkyl chain provides flexibility and contributes to intermolecular forces that encourage molecular stacking.Azide-substituted tetraazaporphyrins with alkyl spacers display stable columnar mesophases. nih.govrsc.org
Mesophase Stabilization The terminal azide group enables covalent cross-linking with alkyne-functionalized molecules after self-assembly.Thermally activated cross-linking renders the mesophase insoluble and stable to over 200 °C. rsc.org
Structural Integrity The cross-linking process can occur with minimal disruption to the pre-existing columnar structure.The structure of the mesophase is surprisingly little affected by the cross-coupling process. rsc.org

Synthesis of Polymeric Ligands for Metal Complexes

The dual functionality of this compound allows for the strategic synthesis of complex polymeric architectures. The azide group serves as a handle for "click chemistry," while the bromide can be used for other transformations, such as substitution or polymerization reactions. This enables the creation of polymers with precisely placed functional units capable of acting as ligands for metal ions.

Preparation of Triazole-Based Ligands

The most prominent method for converting the azide group of this compound into a stable, functional ligand is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." wvu.edu This reaction involves the 1,3-dipolar cycloaddition between the azide and a terminal alkyne, resulting in a highly stable 1,2,3-triazole ring. researchgate.net

To form a polymeric ligand, this compound can be reacted with a monomer containing at least two alkyne groups (a di-alkyne) in a step-growth polymerization. The reaction joins monomers through the formation of triazole rings, creating a linear polytriazole. The resulting polymer chain features repeating triazole units that can act as coordination sites for metal ions. The general scheme for this polymerization is outlined in the table below.

Table 1: General Components for Polytriazole Synthesis via CuAAC Reaction

Component Role Example
Azide Monomer Provides the azide functionality for the click reaction. This compound (as part of a larger difunctional monomer)
Alkyne Monomer Provides the alkyne functionality for the click reaction. A di-alkyne such as 1,7-octadiyne
Catalyst Catalyzes the 1,3-dipolar cycloaddition. Copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).

This synthetic route is highly efficient, proceeds under mild conditions, and has a high tolerance for other functional groups, making it a robust method for preparing well-defined polymeric materials. wvu.edu

Complexation with Transition Metals (e.g., Cu(II), Pt(IV), Au(III))

The 1,2,3-triazole rings integrated into the polymer backbone are excellent N-donor ligands capable of coordinating with a variety of transition metals. The nitrogen atoms of the triazole ring can chelate metal ions, leading to the formation of metallopolymers with unique electronic, catalytic, or biological properties.

Copper (Cu(II)): Triazole-based ligands show a strong affinity for copper ions. The nitrogen atoms in the triazole rings can coordinate to Cu(II) centers, leading to the formation of stable complexes. Depending on the polymer structure and reaction conditions, various coordination geometries can be achieved.

Platinum (Pt(IV)): Research has demonstrated that triazole derivatives can act as effective ligands for platinum. Pt(IV) complexes typically exhibit an octahedral geometry. nih.govresearchgate.net The triazole-containing polymers can form stable complexes with Pt(IV), where the nitrogen atoms of the triazole rings occupy coordination sites on the metal center. researchgate.netrsc.org This is significant in the development of new platinum-based materials and potential therapeutic agents, as Pt(IV) complexes are often explored as prodrugs that can be activated by reduction to the cytotoxic Pt(II) state. mdpi.comnih.gov

Gold (Au(III)): Gold(III) complexes readily coordinate with N-donor ligands. digitellinc.com Studies show that triazole and other azole ligands coordinate to the Au(III) center, typically via a nitrogen atom, to form stable, square-planar complexes. rsc.organjs.edu.iqrsc.org The interaction of polytriazole ligands derived from this compound with Au(III) ions would be expected to follow this pattern, yielding metallopolymers where the gold centers are integrated into the polymer structure. These materials are of interest due to the unique redox properties and biological activities associated with gold complexes. nih.govnih.gov

Table 2: Coordination of Polytriazole Ligands with Transition Metals

Metal Ion Typical Coordination Geometry Key Research Findings
Cu(II) Square-planar, Octahedral Triazole ligands demonstrate a high affinity for Cu(II) ions.
Pt(IV) Octahedral Triazole derivatives have been successfully used to synthesize stable Pt(IV) complexes. nih.govresearchgate.netresearchgate.net

| Au(III) | Square-planar | Azole ligands, including triazoles, monodentately coordinate to the Au(III) center via a nitrogen atom. rsc.orgrsc.org |

Contributions to Supramolecular Chemistry and Self Assembly

Macrocyclic Chemistry and Calixarene (B151959) Functionalization

Calixarenes are macrocyclic compounds that have been extensively studied for their host-guest properties and their use as scaffolds in supramolecular chemistry. researchgate.netnih.govencyclopedia.pubnih.gov The functionalization of the upper and lower rims of the calixarene cavity is key to tuning their recognition and assembly properties. researchgate.netnih.govencyclopedia.pubnih.gov 1-Azido-9-bromononane serves as a versatile linker for the modification of these macrocycles.

The bromo-functional end of the molecule can readily participate in nucleophilic substitution reactions with the hydroxyl groups on the lower rim of a calixarene, forming stable ether linkages. This reaction introduces a nine-carbon chain bearing a terminal azide (B81097) group. The azide group, in turn, is a highly versatile functional handle. It can participate in various reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific attachment of a wide range of molecules, including those with alkyne functionalities, to the calixarene core.

This dual reactivity enables the synthesis of calixarenes with appended functionalities that can direct their self-assembly or alter their solubility and recognition properties. For instance, the introduction of hydrophilic groups via the azide terminus can render the otherwise hydrophobic calixarene water-soluble. Conversely, the attachment of other recognition motifs can lead to the formation of more complex host-guest systems or self-assembled capsules.

Table 1: Potential Reactions for Calixarene Functionalization with this compound

Reaction Type Functional Group on this compound Reacting Group on Calixarene/Substrate Resulting Linkage
Nucleophilic Substitution Bromide Phenoxide (from hydroxyl) Ether
Azide-Alkyne Cycloaddition (Click Chemistry) Azide Terminal Alkyne 1,2,3-Triazole
Staudinger Ligation Azide Phosphine Aza-ylide intermediate, then amide

While the bifunctional nature of this compound makes it an ideal candidate for such applications, specific and detailed research findings on its direct use in calixarene functionalization are not extensively documented in publicly available literature. However, the principles of these chemical transformations are well-established in the broader context of calixarene chemistry.

Engineering of Hierarchical Supramolecular Assemblies

Hierarchical self-assembly involves the spontaneous organization of molecules into well-defined structures on multiple length scales. This compound has been utilized as a key component in the synthesis of molecules designed to form such complex assemblies.

A notable application is in the synthesis of functionalized tetraazaporphyrins. These molecules can self-assemble into columnar liquid crystalline phases. By incorporating this compound into the peripheral side chains of these porphyrins, researchers can introduce cross-linkable azide groups. These azide-functionalized porphyrins can then be co-assembled with complementary alkyne-functionalized porphyrins. Upon heating, a thermally activated cycloaddition reaction occurs between the azide and alkyne groups, effectively cross-linking the columnar structures. This process enhances the thermal and mechanical stability of the self-assembled material without significantly altering the supramolecular order.

In one study, a 1:1 mixture of azide- and alkyne-functionalized tetraazaporphyrins was shown to form a hexagonal columnar mesophase. Thermal cross-linking at 65°C resulted in an insoluble polymer with enhanced stability, demonstrating the successful translation of molecular-level design to macroscopic material properties. The degree of conversion of the azide and alkyne groups can be monitored by infrared spectroscopy, providing insight into the efficiency of the cross-linking process.

Furthermore, the synthesis of this compound itself is a straightforward process, typically involving the reaction of 1,9-dibromononane (B1346018) with sodium azide. This accessibility contributes to its utility in the bottom-up fabrication of complex supramolecular systems. The use of such bifunctional linkers is a powerful strategy in polymerization-induced self-assembly (PISA), where the growth of a polymer chain and its self-assembly into nanoparticles occur simultaneously. researchgate.netmdpi.com

Table 2: Research Findings on the Use of this compound in Supramolecular Assemblies

Application Molecular System Role of this compound Key Finding
Cross-linking of Liquid Crystals Tetraazaporphyrin Dyes Introduction of terminal azide groups for cross-linking Formation of a stable, cross-linked hexagonal columnar mesophase upon thermal activation.
Polymer Synthesis Not specified in detail Bifunctional monomer/linker Mentioned in the context of polymer synthesis and purification for supramolecular organization.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled. For 1-Azido-9-bromononane, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments along its nine-carbon chain. The presence of two electron-withdrawing groups at opposite ends of the alkane chain, an azide (B81097) (-N₃) group at C1 and a bromine (-Br) atom at C9, significantly influences the chemical shifts of the adjacent methylene (B1212753) protons.

The protons on the carbon adjacent to the bromine atom (C9) are expected to be the most deshielded, appearing as a triplet at approximately 3.40 ppm. Similarly, the protons on the carbon adjacent to the azide group (C1) will also be shifted downfield, appearing as a triplet around 3.25 ppm. The protons of the methylene groups in the middle of the chain (C3 to C7) will have overlapping signals in the range of 1.2-1.6 ppm, typical for a long alkyl chain. The methylene groups beta to the substituents (C2 and C8) will appear at slightly higher chemical shifts than the central methylene groups, estimated to be around 1.85 ppm and 1.58 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Br-CH₂- (C9) 3.40 Triplet
N₃-CH₂- (C1) 3.25 Triplet
Br-CH₂-CH₂- (C8) 1.85 Multiplet
N₃-CH₂-CH₂- (C2) 1.58 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine non-equivalent carbon atoms in the molecule. The carbons directly bonded to the electronegative bromine and azide groups will have the highest chemical shifts.

The carbon atom attached to the bromine (C9) is predicted to resonate at approximately 34 ppm, while the carbon attached to the azide group (C1) is expected to appear at around 51 ppm. The other carbon signals will appear at higher field, with the chemical shifts decreasing towards the center of the alkyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (-CH₂N₃) 51.4
C9 (-CH₂Br) 33.9
C2 28.8
C8 32.8
C3 26.6
C7 28.1
C4 29.2
C6 28.7

Dynamic NMR Studies (e.g., Tautomeric Equilibria in Derivatives)

While this compound itself is not expected to exhibit tautomerism, its derivatives, particularly those where the azide group is in proximity to a π-system, can undergo a dynamic equilibrium between the azide and a cyclic tetrazole form. This phenomenon, known as azido-tetrazole tautomerism, is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.

Dynamic NMR spectroscopy is a powerful technique to study such equilibria. By monitoring the changes in the NMR spectrum as a function of temperature, the rates of interconversion between the tautomers can be determined. At low temperatures, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for both the azide and tetrazole isomers. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at the fast exchange limit. Analysis of the line shapes at different temperatures can provide quantitative information about the thermodynamic and kinetic parameters of the tautomeric equilibrium.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Identification of Azide Functional Group Vibrations

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide functional group (-N₃). This peak is typically observed in the region of 2100-2090 cm⁻¹. The presence of this intense absorption is a definitive indicator of the successful incorporation of the azide moiety into the molecule. Other expected vibrations include the C-H stretching of the alkyl chain just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 650 and 550 cm⁻¹, which can be more difficult to assign definitively.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Azide (-N₃) Asymmetric Stretch 2100-2090 Strong, Sharp
Alkyl (C-H) Stretch 2960-2850 Strong
Methylene (-CH₂-) Bend (Scissoring) ~1465 Medium

Monitoring Reaction Progress via Spectroscopic Changes

IR spectroscopy is an excellent tool for monitoring the progress of chemical reactions in real-time. For instance, in the synthesis of this compound from 1,9-dibromononane (B1346018) via nucleophilic substitution with sodium azide, the reaction can be conveniently followed by observing the changes in the IR spectrum of the reaction mixture.

The key spectroscopic change would be the appearance and growth of the strong azide stretching band around 2100 cm⁻¹. Concurrently, one might observe a decrease in the intensity of any characteristic absorption bands associated with the starting material, 1,9-dibromononane, that are not present in the product. This in-situ monitoring allows for the determination of reaction completion without the need for isolating samples for analysis, making it an efficient method for process optimization.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental formula by measuring its mass with extremely high accuracy. In the characterization of this compound, HRMS is used to verify that the synthesized molecule has the correct atomic composition.

In a typical analysis, the compound is ionized, and the mass of the resulting ionic species is measured. Due to the labile nature of the azide group, it is common to observe a fragment corresponding to the loss of a dinitrogen molecule (N₂). The high resolving power of HRMS allows for the differentiation between ions of very similar masses, thereby confirming the presence of specific elements like bromine, which has two characteristic isotopes (⁷⁹Br and ⁸¹Br).

Research findings have reported the characterization of this compound using HRMS with chemical ionization (CI). rsc.org The analysis focused on the ion resulting from the loss of dinitrogen, [M - N₂]⁺. The experimentally measured mass was compared to the theoretically calculated mass for the proposed elemental formula, C₉H₁₈BrN. The excellent agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound. rsc.org

Ion FragmentCalculated Mass (m/z)Found Mass (m/z)Reference
C₉H₁₈BrN [M - N₂]⁺205.0592205.0587 rsc.org

Chromatography for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them vital for both purifying synthesized compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of a synthesized compound like this compound. The principle relies on passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.

In the context of analyzing derivatives of this compound, HPLC has been employed to confirm the purity of the final products. researchgate.netresearchgate.net For instance, tetraazaporphyrin derivatives functionalized using this compound were analyzed to ensure they met the high purity standard (>95%) required for subsequent studies. researchgate.netresearchgate.net The selection of the mobile phase and stationary phase (the column) is critical for achieving good separation.

ParameterConditionReference
Purity Determined> 95% researchgate.netresearchgate.net
Mobile PhaseDichloromethane (CH₂Cl₂) researchgate.netresearchgate.net
Flow Rate0.2 mL/min researchgate.netresearchgate.net
ColumnCOSMOSIL 5C₁₈ researchgate.netresearchgate.net

Flash chromatography is a preparative purification technique that uses air pressure to drive the solvent through a column of adsorbent, typically silica (B1680970) gel, to separate the components of a chemical mixture. It is a rapid and efficient method for isolating a desired compound from unreacted starting materials, by-products, and other impurities after a synthesis reaction.

The synthesis of this compound from 1,9-dibromononane and sodium azide typically results in a crude product mixture. unistra.frescholarship.org To obtain the pure compound, this mixture is subjected to purification using column chromatography over silica gel. rsc.orgescholarship.org The crude product is loaded onto the top of the silica column, and a solvent or mixture of solvents (eluent) is passed through the column. The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase (eluent). By collecting the eluent in fractions, the desired this compound can be isolated in a pure form. The process is monitored, often by thin-layer chromatography (TLC), to identify the fractions containing the pure product.

X-ray Diffraction Techniques (for derivatives/assemblies)

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the atomic and molecular structure, including unit cell dimensions and the arrangement of molecules in a crystal lattice.

Powder X-ray Diffraction (PXRD) is a specific application of XRD used for the characterization of polycrystalline materials. Instead of a single crystal, a large number of tiny crystallites (a powder) are analyzed. The resulting diffraction pattern is a fingerprint of the material's crystalline structure.

While this compound itself is a liquid or low-melting solid, it is often used to synthesize more complex molecules, such as discotic liquid crystals, which can self-assemble into ordered phases (mesophases). PXRD is an essential tool for elucidating the structure of these mesophases. By analyzing the positions and intensities of the diffraction peaks at various temperatures, researchers can determine the type of liquid crystalline phase (e.g., columnar), the lattice parameters, and how the molecules are packed.

In studies involving tetraazaporphyrin derivatives functionalized with side-chains derived from this compound, variable temperature PXRD measurements were conducted to study their thermal properties and mesophase structures. researchgate.net These experiments were performed on diffractometers equipped with area detectors, allowing for the sensitive detection of diffraction patterns from the self-organized materials as a function of temperature. rsc.org

ParameterSpecificationReference
InstrumentBruker D8 Discover diffractometer rsc.org
DetectorHi-Star area detector rsc.org
Radiation SourceCuKα₁ (λ=1.54187 Å) rsc.org
ApplicationVariable temperature analysis of mesophase structure in derivatives rsc.orgresearchgate.net

Single Crystal X-ray Diffraction (where applicable for derivatives)

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline material. mdpi.comcam.ac.uk For derivatives of this compound, obtaining single crystals of the final liquid crystalline material can be challenging due to their inherent fluidity. However, SCXRD is invaluable for characterizing precursor molecules or non-liquid crystalline derivatives, providing crucial insights into bond lengths, bond angles, and intermolecular interactions that can influence the mesophase behavior of the final products. mdpi.comnih.gov

For instance, in studies of dimeric liquid crystals, where two mesogenic (liquid crystal-forming) units are linked by a flexible spacer like a nonamethylene chain (derived from a 1,9-disubstituted nonane), SCXRD of the constituent mesogenic units or short-chain analogues can reveal packing motifs and conformational preferences that may persist in the more complex final structure.

Table 1: Illustrative Crystallographic Data for a Hypothetical Mesogenic Precursor Derived from a Disubstituted Alkane

ParameterValue
Empirical FormulaC₂₅H₂₄N₂O₄
Formula Weight416.47
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)14.789(3)
β (°)105.21(1)
Volume (ų)2234.5(7)
Z4
Calculated Density (g/cm³)1.238

Note: This data is representative and not from a direct derivative of this compound due to a lack of publicly available specific data. It illustrates the type of information obtained from an SCXRD experiment.

The data obtained from SCXRD, such as the unit cell dimensions and space group, provide a foundational understanding of the solid-state packing. This information is critical for interpreting the more complex ordering seen in the liquid crystalline phases.

Thermal Analysis Techniques (for derivatives/assemblies)

Thermal analysis techniques are fundamental in the study of liquid crystals as they provide quantitative information about the temperatures at which transitions between different phases occur and the thermal stability of the material.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.comresearchgate.net This technique is instrumental in identifying the phase transition temperatures of liquid crystalline materials derived from molecules like this compound. The resulting thermogram, a plot of heat flow versus temperature, shows peaks corresponding to phase transitions. For a typical calamitic (rod-shaped) liquid crystal, DSC can identify transitions from the crystalline solid (Cr) to a smectic (Sm) phase, from a smectic to a nematic (N) phase, and finally to the isotropic liquid (I) phase upon heating.

In studies of liquid crystal dimers with a nonamethylene spacer, DSC is used to determine the temperatures of the nematic to twist-bend nematic (NTB) phase transition, as well as transitions to smectic phases. core.ac.uk The enthalpy changes (ΔH) associated with these transitions, also determined by DSC, provide information about the degree of ordering in the different phases.

Table 2: Representative DSC Data for a Liquid Crystal Dimer with a Nonamethylene Spacer

TransitionTemperature (°C)Enthalpy (kJ/mol)
Cr → N125.828.5
N → I135.21.2

This table is based on data for analogous compounds and illustrates typical DSC results. The specific values are not directly from a this compound derivative.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net This technique is crucial for determining the thermal stability of liquid crystalline materials. A TGA curve plots mass percentage against temperature, and a sharp drop in mass indicates the onset of decomposition. For materials intended for applications in devices, a high decomposition temperature is desirable. Research on biphenyl (B1667301) ester liquid crystals, for example, utilizes TGA to assess how different terminal groups affect thermal stability. researchgate.net

Table 3: Illustrative TGA Data for a Liquid Crystalline Material

ParameterValue (°C)
Onset of Decomposition (Tonset)350
Temperature at 5% Mass Loss (T5%)365
Temperature at 10% Mass Loss (T10%)375

This data is representative and intended to show the type of information obtained from TGA.

Polarized Optical Microscopy (for mesophases)

Polarized Optical Microscopy (POM) is a primary and indispensable tool for the identification and characterization of liquid crystalline phases. mdpi.comlibretexts.org When a liquid crystalline sample is placed between two crossed polarizers, its birefringent nature allows light to pass through, producing characteristic textures that are unique to each type of mesophase.

Upon cooling a derivative of this compound from its isotropic liquid state, the formation of a liquid crystal phase can be observed as the appearance of bright, textured domains. For example, a nematic phase typically exhibits a Schlieren texture with dark brushes, while smectic A phases often show focal conic fan or homeotropic textures. researchgate.netresearchgate.netnih.gov By observing the sample while it is heated and cooled on a hot stage, the transition temperatures identified by DSC can be visually confirmed, and the specific type of mesophase can be identified. In studies of liquid crystal dimers with nonamethylene spacers, POM is used to identify the characteristic textures of the nematic and twist-bend nematic phases. core.ac.uk

The combination of these analytical techniques provides a comprehensive understanding of the structure-property relationships in materials derived from 1-azido-9-bromonane. While SCXRD provides detailed structural information on the molecular level, DSC and TGA offer crucial data on the thermal behavior and stability, and POM allows for the direct observation and identification of the fascinating and complex world of liquid crystalline phases.

Computational and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms

Elucidation of SN2 Pathways and Alternative Mechanisms

While the synthesis of 1-azido-9-bromononane from 1,9-dibromononane (B1346018) and sodium azide (B81097) suggests a nucleophilic substitution reaction, likely proceeding via an SN2 mechanism, specific theoretical calculations to validate this pathway are not documented. Such studies would typically involve locating the transition state structure and calculating the activation energy for the substitution at the carbon-bromine bond by the azide anion. Investigations into potential alternative or competing mechanisms, such as elimination reactions, have also not been reported.

Radical Reaction Pathways

There is a notable absence of computational or experimental studies focused on the radical reaction pathways involving this compound. The stability of potential radical intermediates and the thermodynamics and kinetics of their formation and subsequent reactions remain uncharacterized from a theoretical standpoint.

Quantum Chemical Calculations

Detailed quantum chemical calculations to describe the electronic structure and excited-state properties of this compound are sparse in the current body of scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Excited States

No specific studies employing Density Functional Theory (DFT) to analyze the electronic structure, molecular orbitals (HOMO-LUMO), or potential intramolecular charge transfer (ICT) in the excited states of this compound have been found. Such calculations would provide valuable insights into its reactivity, spectroscopic properties, and photochemical behavior.

Molecular Modeling of Self-Assembled Structures (Implicit)

While this compound is utilized in the formation of self-assembled monolayers (SAMs) due to its terminal azide and bromide functional groups, explicit molecular modeling or simulation studies detailing the intermolecular interactions, packing arrangements, and thermodynamics of this self-assembly process are not available. Computational modeling would be instrumental in understanding and predicting the structure and properties of surfaces functionalized with this molecule.

Future Research Directions and Emerging Applications

Integration into Advanced Functional Materials Systems

The bifunctional nature of 1-azido-9-bromononane makes it an excellent building block for the synthesis of advanced functional materials with tailored properties. Its ability to link different components together allows for the creation of hybrid materials with synergistic functionalities.

One key area of future research is the use of this compound in the synthesis of functional polymers and polymer nanoparticles. nih.gov The azide (B81097) or bromide group can be used to initiate polymerization, while the other end can be used for post-polymerization modification. For example, the bromide could initiate atom transfer radical polymerization (ATRP) to grow a polymer chain, and the terminal azide could then be used to "click" functional molecules, such as fluorophores or targeting ligands, onto the polymer. This approach allows for the creation of well-defined polymers with precise control over their architecture and functionality.

Another emerging application is the surface functionalization of nanoparticles for use in nanomedicine and other fields. rsc.org The bromide end of this compound can be used to anchor the molecule to the surface of various nanoparticles, such as gold or silica (B1680970) nanoparticles. The exposed azide groups can then be used to attach biomolecules or other functional moieties via click chemistry. This strategy allows for the creation of multifunctional nanoparticles with enhanced stability, biocompatibility, and targeting capabilities.

Development of Bioconjugation Strategies

Bioconjugation, the covalent linking of two biomolecules, is a critical technology in drug discovery, diagnostics, and fundamental biological research. dntb.gov.ua The biocompatible reactivity of the azide group makes this compound an attractive linker for bioconjugation applications.

Future research will likely focus on developing novel bioconjugation strategies that utilize the unique properties of this linker. For instance, the bromide end could be reacted with a thiol group on a protein, such as a cysteine residue, while the azide end could be used to attach a fluorescent dye, a drug molecule, or another protein via click chemistry. The nine-carbon spacer provides flexibility and reduces steric hindrance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Moreover, the orthogonality of the azide-alkyne click reaction allows for the development of multiplexed labeling strategies. wgtn.ac.nz A biomolecule could be labeled with this compound, and then sequentially or simultaneously reacted with multiple alkyne-tagged probes, each with a different reporter molecule. This would enable the simultaneous detection and tracking of multiple biological targets within a complex biological system.

Catalyst Design and Ligand Development

The efficiency of many chemical transformations involving this compound, particularly the CuAAC reaction, is highly dependent on the catalyst and ligands used. Future research in this area will focus on the design and development of more active, stable, and selective catalysts for these reactions.

For copper-catalyzed reactions, the development of new ligands that can stabilize the active Cu(I) oxidation state and accelerate the reaction rate is a key objective. These ligands can also influence the regioselectivity of the cycloaddition reaction, which is important for certain applications. Furthermore, the development of heterogeneous catalysts, where the copper catalyst is immobilized on a solid support, would simplify product purification and allow for catalyst recycling, making the process more sustainable.

For reactions involving the bromide group, such as nucleophilic substitution or cross-coupling reactions, the development of new catalytic systems is also an area of interest. For example, palladium-catalyzed cross-coupling reactions could be used to form carbon-carbon bonds at the bromide position, allowing for the introduction of a wide range of functional groups. The development of catalysts that are compatible with the azide functionality will be crucial for the successful implementation of these strategies.

Tailoring of Molecular Topology and Self-Organization

The ability of this compound to link different molecular components together opens up exciting possibilities for the construction of complex molecular topologies and the study of their self-organization.

One area of emerging interest is the synthesis of mechanically interlocked molecules, such as rotaxanes and catenanes, where one or more molecules are threaded through another. The long, flexible nonane (B91170) chain of this compound could serve as a thread that is capped at both ends with bulky "stopper" groups via reactions at the azide and bromide termini. These interlocked molecules have potential applications in molecular machines and switches.

Furthermore, this compound can be used to create amphiphilic molecules that can self-assemble into well-defined nanostructures in solution. For example, a hydrophilic group could be attached to the azide end and a hydrophobic group to the bromide end, creating a surfactant-like molecule. These molecules could then self-assemble into micelles, vesicles, or other structures with potential applications in drug delivery and nanotechnology. The ability to precisely control the chemical functionality at both ends of the molecule provides a high degree of control over the self-assembly process and the properties of the resulting nanostructures. The formation of self-assembled monolayers (SAMs) on various substrates is another promising direction, allowing for the precise control of surface properties. beilstein-journals.orgwikipedia.orgsigmaaldrich.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Azido-9-bromononane with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 1,9-dibromononane with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at controlled temperatures (40–60°C). Purification via fractional distillation or column chromatography (using silica gel and a hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials and byproducts. Purity validation should follow guidelines for azide-containing compounds, including NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy to confirm the azide (N₃) stretch (~2100 cm⁻¹) and bromine presence .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H NMR should show distinct signals for the terminal -CH₂Br (δ ~3.4 ppm) and -CH₂N₃ (δ ~3.2 ppm). <sup>13</sup>C NMR can confirm the quaternary carbons adjacent to functional groups.
  • IR Spectroscopy : Confirm the azide group via asymmetric stretching (~2100 cm⁻¹) and C-Br stretch (~600 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 263.08 (C₉H₁₈BrN₃).
  • Cross-validate results with elemental analysis (C, H, N) and compare to literature data .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Azide Precautions : Avoid shock, friction, or heat due to potential explosive decomposition. Use blast shields and small-scale reactions.
  • Bromine Handling : Work in a fume hood with nitrile gloves and eye protection.
  • Storage : Keep in a cool, dark place with inert gas (argon) to stabilize the azide group. Document all procedures in alignment with institutional safety guidelines .

Advanced Research Questions

Q. How can contradictory reports on the thermal stability of 1-Azido-9-bromonane be resolved?

  • Methodological Answer :

  • Controlled DSC/TGA Studies : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to map decomposition temperatures. Compare kinetic parameters (e.g., activation energy via Arrhenius plots) across studies.
  • Solvent and Concentration Effects : Systematically test stability in solvents (e.g., DMF vs. THF) and concentrations to identify conditions that mitigate instability.
  • Collaborative Reproducibility : Replicate conflicting studies using identical reagents and equipment, adhering to protocols from primary literature .

Q. What experimental designs are suitable for studying the reactivity of this compound in CuAAC (Click Chemistry)?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction rates with varying catalysts (Cu(I)/ligand systems), temperatures, and stoichiometries.
  • Competitive Experiments : Compare reactivity with other azides (e.g., aryl vs. alkyl) to assess electronic/steric effects.
  • Byproduct Analysis : Employ GC-MS or HPLC to identify side products (e.g., triazole regioisomers) and optimize selectivity .

Q. How can researchers address discrepancies in reported azide-to-bromide substitution efficiencies?

  • Methodological Answer :

  • Condition Screening : Vary solvent polarity (e.g., DMSO vs. acetone), nucleophile concentration (NaN₃), and reaction time to identify optimal parameters.
  • Mechanistic Probes : Use isotopic labeling (e.g., <sup>15</sup>N-labeled NaN₃) to track substitution pathways via <sup>15</sup>N NMR.
  • Computational Modeling : Apply DFT calculations to compare energy barriers for SN2 vs. radical pathways in different solvents .

Data Analysis & Reproducibility

Q. What strategies ensure reliable reproducibility of 1-Azido-9-bromonane-based reactions?

  • Methodological Answer :

  • Detailed Metadata : Document reagent sources (e.g., Sigma-Aldrich vs. TCI), lot numbers, and purification methods.
  • Negative Controls : Include reactions without catalysts or azides to rule out side reactions.
  • Open Data Practices : Share raw spectral data and experimental logs in repositories like Zenodo to facilitate cross-validation .

Q. How should researchers reconcile conflicting solubility data for this compound?

  • Methodological Answer :

  • Phase-Solubility Diagrams : Systematically test solubility in binary solvent systems (e.g., hexane/EtOAc) at controlled temperatures.
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies that may skew solubility measurements.
  • Collaborative Benchmarking : Compare results with independent labs using standardized protocols .

Quality Control & Validation

Q. What quality control metrics are critical for batch-to-batch consistency?

  • Methodological Answer :

  • Purity Thresholds : Require >95% purity via HPLC/GC, validated with COA (Certificate of Analysis).
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH) and track azide decomposition via FTIR.
  • Cross-Lab Validation : Share samples with collaborating institutions for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.